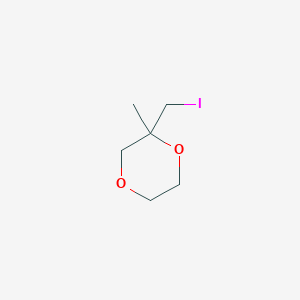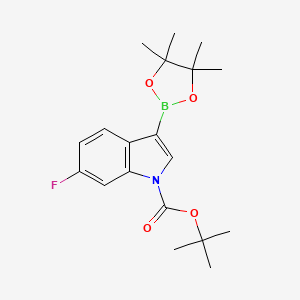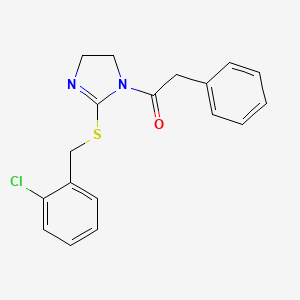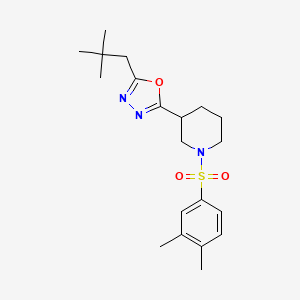
2-(Iodomethyl)-2-methyl-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Iodomethyl)-2-methyl-1,4-dioxane” is a chemical compound with the CAS Number: 1620382-93-5 . It has a molecular weight of 242.06 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(Iodomethyl)-2-methyl-1,4-dioxane” is 1S/C6H11IO2/c1-6(4-7)5-8-2-3-9-6/h2-5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(Iodomethyl)-2-methyl-1,4-dioxane” is a liquid . It is stored at a temperature of -10 .Scientific Research Applications
Degradation of 1,4-Dioxane in Water : Research has focused on the degradation of 1,4-dioxane due to its toxic and hazardous nature. Techniques like TiO2 based photocatalytic and H2O2/UV processes have been explored for 1,4-dioxane removal from water. These studies have optimized the degradation process, finding that certain photocatalysts and H2O2 concentrations are more efficient in breaking down 1,4-dioxane, highlighting the potential for effective water purification methods (Coleman et al., 2007).
Synthesis of Homo-N-Nucleosides : The enantioselective synthesis of homo-N-nucleosides containing a 1,4-dioxane sugar analog has been achieved. This demonstrates the compound's utility in creating structurally unique nucleoside analogs, which are crucial in the development of therapeutic agents. Such advancements in synthetic chemistry could lead to new drug discoveries and insights into nucleoside functions (Yu & Carlsen, 2008).
Regioselective Synthesis : Studies have also delved into the regioselective synthesis of structures like 1,7-dioxaspiro[4.4]nonanes using a trimethylenemethane dianion synthon. This highlights the compound's potential in facilitating the synthesis of complex molecular structures, which are present in a wide series of natural products. Such synthetic strategies could be pivotal in the production of new materials or biologically active molecules (Alonso et al., 2005).
Bioremediation and Environmental Management : Research into the bioremediation of 1,4-dioxane has identified the degradation intermediates and proposed pathways for its biodegradation, emphasizing the role of monooxygenase-expressing bacteria. These findings are critical for developing strategies to address contamination of water sources by 1,4-dioxane, offering insights into microbial processes that can be harnessed for environmental management (Mahendra et al., 2007).
Advanced Oxidation Processes for Degradation : The kinetics of 1,4-dioxane degradation using advanced oxidation processes have been studied, showing that certain processes like sunlight combined with Fe(II) and H2O2 can significantly accelerate degradation. This research contributes to the understanding of effective treatments for 1,4-dioxane, which can be applied to contaminated groundwater and industrial effluents, enhancing the methods available for environmental cleanup (Chitra et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(iodomethyl)-2-methyl-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(4-7)5-8-2-3-9-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGHUPMRAVHHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)-2-methyl-1,4-dioxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2717943.png)
![N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2717944.png)
![1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2717945.png)
![3-(3-Chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2717946.png)


![N-[2,6-bis(propan-2-yl)phenyl]-2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2717950.png)
![1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2717953.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2717955.png)
![2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2717957.png)
![N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2717958.png)


